(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide
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Overview
Description
(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the tetrafluoroethoxy group imparts unique reactivity and stability to the compound, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn→(3-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity starting materials and rigorous control of reaction parameters ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: The zinc bromide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide is used as a key reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds efficiently makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, biaryl compounds are often found in pharmaceuticals and can exhibit a wide range of biological activities.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its unique reactivity profile allows for the development of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (3-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide exerts its effects involves the formation of a transient organopalladium intermediate during cross-coupling reactions. This intermediate facilitates the transfer of the aryl group from the zinc reagent to the aryl halide, resulting in the formation of a new carbon-carbon bond. The presence of the tetrafluoroethoxy group enhances the stability of the intermediate, leading to higher reaction yields and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (3-(1,1,2,2-Tetrafluoroethoxy)phenyl)boronic acid
- (3-(1,1,2,2-Tetrafluoroethoxy)phenyl)magnesium bromide
- (3-(1,1,2,2-Tetrafluoroethoxy)phenyl)lithium
Uniqueness
Compared to similar compounds, (3-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide offers unique advantages in terms of reactivity and stability. The zinc reagent is less sensitive to moisture and air compared to its lithium and magnesium counterparts, making it easier to handle and store. Additionally, the presence of the tetrafluoroethoxy group provides enhanced stability and reactivity, making it a versatile reagent in various synthetic applications.
Properties
Molecular Formula |
C8H5BrF4OZn |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
bromozinc(1+);1,1,2,2-tetrafluoroethoxybenzene |
InChI |
InChI=1S/C8H5F4O.BrH.Zn/c9-7(10)8(11,12)13-6-4-2-1-3-5-6;;/h1-2,4-5,7H;1H;/q-1;;+2/p-1 |
InChI Key |
COONSRSYFQENEL-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OC(C(F)F)(F)F.[Zn+]Br |
Origin of Product |
United States |
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